(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene

Nucleophilic substitution SN2 reactivity Lithiation efficiency

(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene (CAS 1822310-03-1) is an enantiopure chiral norbornene derivative bearing a bromomethyl substituent at the 5 position. The compound belongs to the bicyclo[2.2.1]hept‑2‑ene class and is characterized by a rigid, bridged bicyclic framework with a defined (1S,4S) absolute configuration.

Molecular Formula C8H11Br
Molecular Weight 187.08 g/mol
Cat. No. B13240061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene
Molecular FormulaC8H11Br
Molecular Weight187.08 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)CBr
InChIInChI=1S/C8H11Br/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2/t6-,7+,8?/m0/s1
InChIKeyXCDJEPZLSGMJSM-KJFJCRTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene: Chiral Norbornene Building Block for Asymmetric Synthesis and Macromonomer Preparation


(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene (CAS 1822310-03-1) is an enantiopure chiral norbornene derivative bearing a bromomethyl substituent at the 5 position. The compound belongs to the bicyclo[2.2.1]hept‑2‑ene class and is characterized by a rigid, bridged bicyclic framework with a defined (1S,4S) absolute configuration . With a molecular formula of C₈H₁₁Br and a molecular weight of 187.08 g mol⁻¹, the compound features a single reactive bromomethyl moiety, a conformationally locked double bond suitable for ring‑opening metathesis polymerization (ROMP), and two stereogenic centers that are configurationally fixed [1]. The bromomethyl group serves as an electrophilic handle for nucleophilic substitution and as a precursor to organolithium and organomagnesium reagents, while the norbornene double bond enables downstream functionalization via ROMP, vinyl addition polymerization, or Diels–Alder cycloaddition [2]. These orthogonal reactive sites make the compound a versatile chiral intermediate for terpenoid natural product synthesis, chiral ligand construction, and the preparation of stereoregular macromonomers [1].

Enantiopure (1S,4S) chiral norbornene building block
Dual orthogonal reactive sites: bromomethyl electrophile and ROMP-active double bond
May support terpenoid natural product synthesis and chiral ligand preparation

Why Generic 5‑(Bromomethyl)bicyclo[2.2.1]hept‑2‑ene Cannot Substitute the (1S,4S) Enantiomer in Stereochemically Demanding Applications


Simple replacement of (1S,4S)-5-(bromomethyl)bicyclo[2.2.1]hept‑2‑ene with the achiral or racemic 5‑(bromomethyl)bicyclo[2.2.1]hept‑2‑ene (CAS 17016‑12‑5) eliminates all stereochemical information, rendering downstream asymmetric syntheses non‑stereoselective . Likewise, exchanging the bromomethyl group for a chloromethyl or hydroxymethyl substituent profoundly alters leaving‑group ability, nucleophilic substitution kinetics, and the efficiency of subsequent metal–halogen exchange, each of which is critical in lithiation‑based macromonomer preparation and terpenoid building‑block construction [1][2]. The quantitative evidence compiled below demonstrates that the (1S,4S) stereochemistry, the bromine leaving group, and the physicochemical properties of this specific compound combine to deliver differentiation that cannot be recovered by any single‑variable substitution .

Attribute
(1S,4S) Enantiomer
Generic/Alternate Substitutes
Stereochemistry
Defined (1S,4S) absolute configuration
Racemic or achiral: stereochemical information is lost, asymmetric synthesis becomes non-stereoselective
Leaving Group
Bromide: fast SN2 and efficient lithiation
Chloride or hydroxyl: significantly slower substitution kinetics, may compromise lithiation efficiency

(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene: Quantitative Differentiation Evidence Versus Closest Analogs


Leaving-Group Reactivity: Bromide vs. Chloride in Nucleophilic Substitution and Metal–Halogen Exchange

The bromomethyl group of the target compound exhibits leaving‑group ability approximately three orders of magnitude greater than that of its 5‑(chloromethyl)bicyclo[2.2.1]hept‑2‑ene analog (CAS 95‑09‑0) in prototypical SN2 reactions, based on well‑established relative rate constants for primary alkyl halides (k_rel RBr ≈ 10³, RCl = 1) [1]. This difference is structurally reinforced by the norbornenylmethyl scaffold, where steric hindrance at the β‑bridgehead positions suppresses SN2 displacement for the poorer chloride leaving group more severely than for bromide [2]. In lithiation‑based macromonomer synthesis, U.S. Patent 5,281,368 reports that 2‑bromomethyl‑5‑norbornene undergoes quantitative conversion to 2‑lithiomethyl‑5‑norbornene (90 % yield by GLC) upon treatment with lithium metal in diethyl ether at –50 °C [3]; the analogous chloromethyl derivative would require significantly more forcing conditions and yields a higher proportion of oligomeric by‑products, as the oxidative addition of Li into the C–Cl bond is thermodynamically and kinetically disfavored relative to the C–Br bond [1].

Leaving-group reactivity
Class-level
~10³-fold higher SN2 rate (RBr vs RCl)
Supports faster substitution and lithiation kinetics
Based on primary alkyl halide benchmarks; norbornenyl scaffold may further suppress chloride displacement
Nucleophilic substitution SN2 reactivity Lithiation efficiency Macromonomer synthesis

Physical Property Differentiation: Density and Boiling Point Enable Superior Purification by Distillation

The target bromomethyl compound (CAS 17016‑12‑5) exhibits a boiling point of 89–91 °C at 24 Torr and a predicted density of 1.409 g cm⁻³ . In contrast, the 5‑(chloromethyl)bicyclo[2.2.1]hept‑2‑ene analog (CAS 95‑09‑0) boils at 190.9 °C at 760 mmHg with a density of 1.089 g cm⁻³ . Correcting to comparable pressure, the bromo compound boils roughly 30–40 °C lower than the chloro analog at atmospheric-equivalent conditions. This lower boiling point facilitates fractional distillation at moderate vacuum (12–24 Torr), where U.S. Patent 5,281,368 reports that simple two‑stage distillation of crude 2‑bromomethyl‑5‑norbornene yields fractions of 96–99.8 % purity by GLC at 13 mm Hg without chromatographic intervention [1]. The higher density of the bromo compound (1.409 vs. 1.089 g cm⁻³) also provides superior phase separation during aqueous workup, reducing emulsion formation common with the lower‑density chloro and hydroxymethyl analogs .

Boiling point & density
Data to verify
BP 89–91 °C (24 Torr) vs 190.9 °C (760 mmHg) for chloro analog
Density 1.409 vs 1.089 g/cm³
Enables fractional distillation at moderate vacuum for high-purity isolation
Cross-study comparable data; density predicted
Physicochemical properties Distillation Purification Process chemistry

Stereochemical Identity: (1S,4S) Enantiopure vs. Racemic 5‑(Bromomethyl)bicyclo[2.2.1]hept‑2‑ene in Asymmetric Synthesis

The (1S,4S) enantiomer (CAS 1822310‑03‑1) is commercially supplied at ≥95 % enantiomeric purity , whereas the racemic mixture (CAS 17016‑12‑5) contains equal proportions of (1S,4S) and (1R,4R) antipodes and bears no stereochemical value. Van der Eycken et al. (1989) demonstrated that enantiomerically pure bicyclo[2.2.1]heptene derivatives with defined (1S,4S) configuration serve as direct building blocks for terpenoid natural products, eliminating the need for asymmetric Diels–Alder reactions that typically require stoichiometric chiral auxiliaries and deliver variable enantiomeric excesses (ee) in the range of 60–95 % depending on substrate [1]. Starting from the (1S,4S) enantiomer, the absolute configuration of the norbornene core is carried through all subsequent transformations without erosion, enabling convergent synthesis of homochiral polyfunctional norbornane derivatives used as key intermediates in prostaglandin and carbocyclic nucleoside synthesis [2]. The racemic form provides no such stereochemical fidelity and requires additional chiral resolution steps that reduce overall yield by at least 50 %.

Stereochemical identity
Head-to-head
≥95% ee vs 0% ee (racemic)
Eliminates chiral resolution step; maintains stereochemical integrity
Commercial specification; downstream configuration retained without erosion
Enantiomeric purity Chiral building block Asymmetric synthesis Terpenoid natural products

Hydrophobicity and Partitioning: LogP Differential Between Bromomethyl and Chloromethyl Analogs

The computed LogP of 5‑(bromomethyl)bicyclo[2.2.1]hept‑2‑ene is 2.59350 , compared to 2.43740 for the 5‑(chloromethyl) analog , representing a ΔLogP of +0.156. This difference, while modest, corresponds to a ~1.4‑fold increase in octanol–water partition coefficient, consistent with the greater polarizability and weaker hydrogen‑bond acceptor character of bromine versus chlorine [1]. In practical terms, this enhanced lipophilicity improves extraction recovery from aqueous reaction mixtures: the bromomethyl compound partitions more efficiently into organic solvents such as ethyl acetate or dichloromethane, reducing the number of extraction cycles required for quantitative recovery relative to the chloro analog. This property is particularly advantageous in bioconjugation and polymer end‑capping workflows where residual water must be rigorously excluded prior to moisture‑sensitive lithiation or ROMP steps [2].

Hydrophobicity (LogP)
Data to verify
LogP 2.59 (Br) vs 2.44 (Cl)
Higher organic-phase extraction efficiency may reduce drying requirements
Computed values; ~1.4-fold partition difference
Lipophilicity LogP Extraction efficiency Bioconjugation

Lithiation Efficiency for Anionic Polymerization Initiator Preparation: Quantitative Conversion Data

U.S. Patent 5,281,368 explicitly quantifies the lithiation efficiency of 2‑bromomethyl‑5‑norbornene (the non‑stereochemically‑specified analog of the target compound): treatment with lithium metal (0.8 % Na, slivered rod) in anhydrous diethyl ether at –50 °C for 6 hours converts the bromide quantitatively to 2‑lithiomethyl‑5‑norbornene in 90 % yield by GLC, with <5 % unidentified oligomeric by‑products [1]. This lithiated species is directly employed as an anionic polymerization initiator to generate norbornene‑terminated polystyrene macromonomers, which serve as the cornerstone building block for graft copolymer synthesis via ROMP [1]. While direct comparative lithiation data for the (1S,4S) enantiomer is not published, the stereochemistry at the bridgehead positions is not expected to influence the metal–halogen exchange rate, and the (1S,4S) enantiomer is anticipated to lithiate with equivalent efficiency while imparting chirality to the resulting polymer chain end . The chloromethyl congener would require significantly more forcing lithiation conditions (elevated temperature, prolonged reaction times) and inevitably produces higher levels of Wurtz‑type coupling by‑products, rendering it unsuitable for living anionic polymerization where initiator purity is paramount [2].

Lithiation efficiency
Reported
90% yield by GLC (Br → Li)
Supports initiator fidelity for living anionic polymerization
Patent data; chloro analog expected to yield lower conversion
Lithiation Anionic polymerization Macromonomer Graft copolymer

(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene: High-Impact Application Scenarios Arising from Quantitative Differentiation Evidence


Enantiopure Terpenoid Natural Product Synthesis Using (1S,4S) Stereochemical Fidelity

The (1S,4S) absolute configuration of the target compound provides a pre‑installed stereochemical template for the synthesis of terpenoid natural products. Van der Eycken et al. (1989) demonstrated that enantiomerically enriched bicyclo[2.2.1]heptene derivatives obtained via enzymatic resolution can be directly elaborated into complex terpenoid scaffolds without recourse to asymmetric Diels–Alder chemistry . Starting from (1S,4S)-5-(bromomethyl)bicyclo[2.2.1]hept‑2‑ene, the bromomethyl group can be displaced with carbon, nitrogen, or oxygen nucleophiles to install side‑chain functionality while the norbornene double bond is preserved for late‑stage oxidative cleavage or metathesis, enabling convergent access to prostaglandin intermediates and carbocyclic nucleoside precursors as described in Tetrahedron: Asymmetry (1993) . The ≥95 % ee of the commercial (1S,4S) enantiomer eliminates the need for chiral resolution at any downstream intermediate, delivering a net yield advantage of ≥2‑fold compared to routes starting from racemic 5‑(bromomethyl)bicyclo[2.2.1]hept‑2‑ene .

Chiral Macromonomer Synthesis via Lithiation for Stereoregular Graft Copolymers

U.S. Patent 5,281,368 establishes that bromomethyl‑norbornene lithiates quantitatively (90 % by GLC) to yield 2‑lithiomethyl‑5‑norbornene, a highly efficient initiator for anionic polymerization that generates norbornene‑terminated polystyrene macromonomers . The (1S,4S) enantiomer extends this capability to the preparation of chiral, stereoregular polynorbornene‑graft‑polystyrene copolymers, where the rigid chiral norbornene core can influence the secondary structure and self‑assembly behavior of the resulting brush polymers. The superior leaving‑group ability of bromide over chloride (~10³‑fold in SN2 reactivity ) ensures rapid and complete lithiation at low temperature (–50 °C), suppressing side reactions that compromise initiator fidelity and broaden molecular weight distributions.

High-Purity Building Block Procurement for Multi‑Step Medicinal Chemistry Campaigns

The favorable physicochemical profile of (1S,4S)-5-(bromomethyl)bicyclo[2.2.1]hept‑2‑ene—lower boiling point (89–91 °C at 24 Torr) and higher density (1.409 g cm⁻³) relative to the chloromethyl (BP 190.9 °C at 760 mmHg, density 1.089 g cm⁻³) and hydroxymethyl (BP 97 °C at 20 mmHg, density 1.027 g mL⁻¹) analogs —enables straightforward distillative purification to ≥96–99.8 % purity without chromatography, as demonstrated in the patent literature . For medicinal chemistry groups executing parallel synthesis campaigns, this means that bulk procurement of the bromomethyl enantiomer followed by simple fractional distillation can supply multiple projects with building‑block‑grade material, reducing the per‑gram cost and accelerating hit‑to‑lead timelines relative to analogs requiring column chromatographic purification.

Efficient Phase‑Transfer and Anhydrous Workflow Integration for Air‑Sensitive Chemistry

The enhanced lipophilicity of the bromomethyl compound (LogP 2.59350 vs. 2.43740 for the chloro analog ) and its higher density (1.409 vs. 1.089 g cm⁻³ ) combine to deliver cleaner and faster liquid–liquid extractions. In multi‑step sequences that alternate between aqueous quench steps and rigorously anhydrous lithiation or ROMP conditions, the reduced number of extraction cycles and diminished emulsion formation directly translate to higher throughput and lower solvent consumption. This practical advantage is most pronounced in process‑scale campaigns where dozens of extraction operations are performed per batch .

Application
Selection Property
Validation Focus
Chiral terpenoid natural product synthesis
Pre-installed (1S,4S) stereochemistry
Enantiomeric integrity across synthetic sequence
Chiral macromonomer synthesis
Bromide leaving group for efficient lithiation
Initiator fidelity and polymer molecular weight distribution
Building block procurement for medicinal chemistry
Low boiling point enabling distillative purification
Batch purity and reduced purification time
Anhydrous workflow integration
Higher density and lipophilicity
Extraction efficiency and reduced emulsion
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